

DL-Phenylephrine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-Phenylephrine hydrochloride*

Cat. No.: *B7807559*

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **DL-Phenylephrine hydrochloride**, covering its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

DL-Phenylephrine hydrochloride is a synthetic sympathomimetic amine. It is the hydrochloride salt of phenylephrine, a selective alpha-1 adrenergic receptor agonist.^[1] The addition of hydrochloride enhances its stability and solubility in aqueous solutions.^[1]

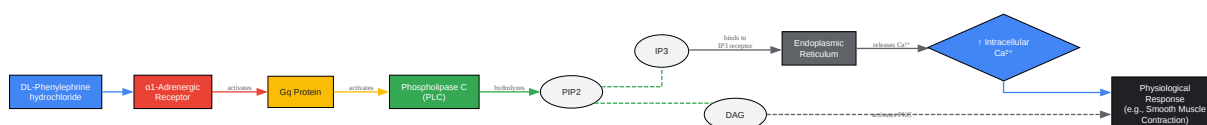
Property	Value	Source
CAS Number	154-86-9	^[2]
Molecular Formula	C ₉ H ₁₄ ClNO ₂	^[1]
Molecular Weight	203.67 g/mol	^[2] ^[3]
Appearance	White to off-white crystalline powder	^[1]
Melting Point	143°C (289.4°F)	^[4]
Solubility	Easily soluble in cold and hot water.	^[4]
pH (1% aqueous solution)	Approximately 5	^[3]

Mechanism of Action: Signaling Pathways

DL-Phenylephrine hydrochloride primarily exerts its effects through the selective activation of α 1-adrenergic receptors, which are G-protein coupled receptors. This initiates a well-defined signaling cascade within target cells, predominantly smooth muscle cells.

The binding of phenylephrine to the α 1-adrenergic receptor activates the Gq alpha subunit of the G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}) into the cytosol. The resulting increase in intracellular calcium concentration is the primary driver of the physiological response, such as smooth muscle contraction.

Downstream of this initial calcium release, further signaling events can occur. These can include the activation of protein kinase C (PKC) by DAG and calcium, and the involvement of other pathways such as the PI3K/Akt and MAPK/ERK pathways, which can influence cellular processes like growth and proliferation.



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Caption: DL-Phenylephrine hydrochloride signaling pathway.

Experimental Protocols

In Vivo Administration in a Murine Model

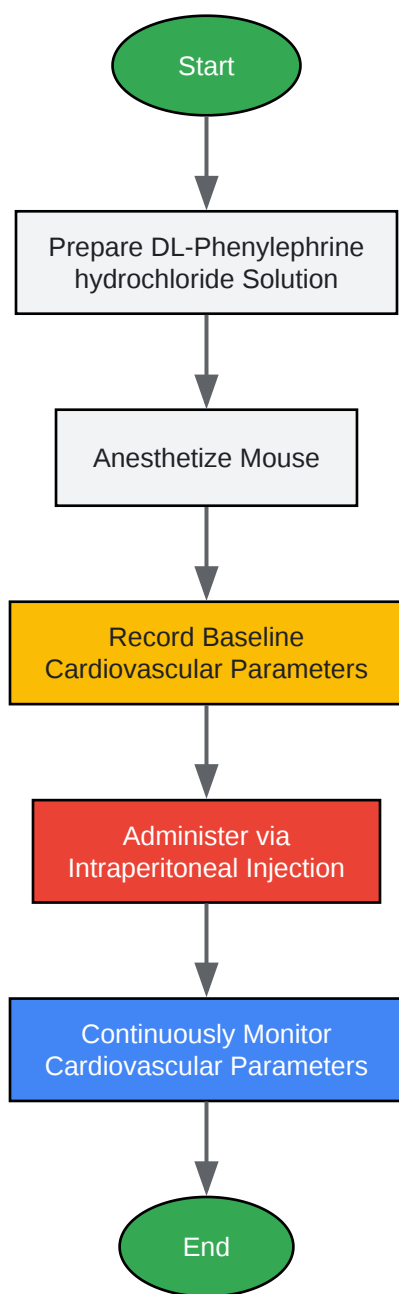
This protocol outlines a method for the intraperitoneal administration of **DL-Phenylephrine hydrochloride** in mice to study its cardiovascular effects.

Materials:

- **DL-Phenylephrine hydrochloride**
- Sterile saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- Animal handling and monitoring equipment (ECG, blood pressure monitor)

Procedure:

- **Preparation of Dosing Solution:** Prepare a fresh solution of **DL-Phenylephrine hydrochloride** in sterile saline at the desired concentration.
- **Animal Preparation:** Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).
- **Baseline Measurements:** Record baseline cardiovascular parameters, including heart rate and blood pressure.
- **Administration:** Administer the **DL-Phenylephrine hydrochloride** solution via intraperitoneal injection. A typical dose might range from 1 to 5 mg/kg body weight.
- **Post-Administration Monitoring:** Continuously monitor and record cardiovascular parameters for a defined period post-injection to observe the effects of the compound.



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Caption: In vivo experimental workflow.

In Vitro Induction of Cardiomyocyte Hypertrophy

This protocol describes the use of **DL-Phenylephrine hydrochloride** to induce hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).[5]

Materials:

- Isolated neonatal rat ventricular myocytes (NRVMs)
- Plating medium (e.g., DMEM/F12 with 10% FBS)
- Serum-free medium
- **DL-Phenylephrine hydrochloride** stock solution
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% bovine serum albumin in PBS)
- Primary antibody (e.g., anti- α -actinin)
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Fluorescence microscope

Procedure:

- Cell Culture: Culture NRVMs in plating medium until they reach the desired confluency.
- Serum Starvation: Replace the plating medium with serum-free medium and incubate for 24 hours to synchronize the cells.
- Treatment: Treat the cells with **DL-Phenylephrine hydrochloride** at a final concentration of 50-100 μ M in fresh serum-free medium.^[5] Include a vehicle-treated control group.
- Incubation: Incubate the cells for 48 hours to induce a hypertrophic response.^[5]
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.

- Permeabilize the cells with 0.1% Triton X-100.
- Block non-specific binding with 5% BSA.
- Incubate with a primary antibody against a sarcomeric protein (e.g., α -actinin).
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Imaging and Analysis: Acquire images using a fluorescence microscope and analyze cell size to quantify the hypertrophic response.

Summary

This technical guide provides foundational information on **DL-Phenylephrine hydrochloride** for research and development purposes. The provided data and protocols offer a starting point for investigating its physiological effects and cellular mechanisms. For any experimental application, it is crucial to consult detailed, peer-reviewed literature and optimize protocols for the specific experimental system being used.

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- To cite this document: BenchChem. [DL-Phenylephrine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7807559#dl-phenylephrine-hydrochloride-cas-number-and-molecular-weight]

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